molecular formula C5H7N3O B011270 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 106535-28-8

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No. B011270
CAS RN: 106535-28-8
M. Wt: 125.13 g/mol
InChI Key: ONQBPRJENODVPS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, also known by its chemical formula C5H7N3O, is a compound with a triazole ring. It is a brown solid with a melting point of 178–182 °C. The compound exhibits interesting properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone involves several steps. While I don’t have the exact synthetic route, it typically starts with the reaction of a suitable precursor (such as an aldehyde or ketone) with 1-methyl-1H-1,2,4-triazole. Further purification and characterization are essential to obtain the desired product .


Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone consists of a triazole ring attached to an ethanone group. The triazole ring contributes to its unique properties and potential applications. The compound’s 1H NMR and 13C NMR spectra provide insights into its chemical environment and connectivity .


Chemical Reactions Analysis

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone can participate in various chemical reactions. Its reactivity may involve nucleophilic substitution, condensation, or cyclization processes. Researchers have explored its behavior in the presence of different reagents and catalysts .

Scientific Research Applications

Anticancer Research

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone derivatives have been explored for their potential anticancer properties. Research indicates that certain hybrids synthesized with this compound exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . These findings suggest that modifications of the triazole ring can lead to compounds with significant therapeutic potential in oncology.

Antimicrobial Agents

The triazole core, present in 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, is known for its multidirectional biological activity, including antibacterial properties . Studies have shown that triazole derivatives can be effective against a range of bacterial pathogens, which is crucial in the face of rising antibiotic resistance.

Aromatase Inhibition

Triazole derivatives, including those related to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, have been designed to act as aromatase inhibitors . Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a targeted therapy for estrogen-dependent breast cancer.

Coordination Chemistry

The compound has been used in coordination chemistry to create complexes with metals such as ruthenium . These complexes have been studied for their structural characteristics and potential applications, including their anticancer properties.

Drug Resistance Research

Given the structural importance of the triazole ring, derivatives of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone are being researched for their role in combating drug resistance . The development of new drugs that can overcome resistance mechanisms is a critical area of pharmaceutical research.

Safety And Hazards

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone should be handled with care. It is essential to follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Future research could explore the compound’s potential applications in fields such as medicinal chemistry, materials science, or catalysis. Investigating its biological activity, stability, and scalability would be valuable for its practical use .

properties

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBPRJENODVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone

CAS RN

106535-28-8
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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